molecular formula C15H23Cl2N3O2 B6004223 N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride

Numéro de catalogue B6004223
Poids moléculaire: 348.3 g/mol
Clé InChI: RWWAKIOLFVEHFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-dimethoxybenzyl)-3-(1H-imidazol-1-yl)propan-1-amine dihydrochloride, commonly known as DIBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIBA is a selective dopamine D3 receptor antagonist that has been shown to have a wide range of biochemical and physiological effects. In

Mécanisme D'action

DIBA acts as a selective antagonist of dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical regions of the brain. By blocking the activity of these receptors, DIBA can modulate the release of dopamine and other neurotransmitters, which in turn can affect various physiological and behavioral processes.
Biochemical and Physiological Effects
DIBA has been shown to have a wide range of biochemical and physiological effects, including the modulation of dopamine release, the regulation of synaptic plasticity, and the modulation of neuroinflammation. DIBA has also been shown to have potential therapeutic effects in the treatment of addiction, depression, and other psychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of DIBA is its selectivity for dopamine D3 receptors, which allows for specific modulation of these receptors without affecting other dopamine receptors. However, DIBA also has some limitations, including its relatively low potency and its potential for off-target effects.

Orientations Futures

There are many potential future directions for the study of DIBA and its applications in scientific research. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists, which could have improved therapeutic efficacy in the treatment of addiction, depression, and other psychiatric disorders. Another area of interest is the investigation of the potential role of dopamine D3 receptors in other physiological and pathological conditions, such as Parkinson's disease and schizophrenia. Overall, the study of DIBA and its effects on dopamine D3 receptors has the potential to provide valuable insights into the mechanisms underlying various physiological and behavioral processes, and could lead to the development of novel therapeutic interventions for a range of psychiatric and neurological disorders.

Méthodes De Synthèse

The synthesis of DIBA involves a multi-step process that requires the use of various reagents and solvents. The first step involves the protection of the amine group of propan-1-amine using a benzyl group. This is followed by the reaction of the protected amine with 2,4-dimethoxybenzaldehyde in the presence of a base to form the imine intermediate. The imine intermediate is then reduced using sodium borohydride to form the amine product, which is further purified by recrystallization and acidification to obtain the dihydrochloride salt of DIBA.

Applications De Recherche Scientifique

DIBA has been extensively studied for its potential applications in scientific research. One of the major applications of DIBA is in the field of neuroscience, where it has been used to study the role of dopamine D3 receptors in various physiological and pathological conditions. DIBA has also been used to investigate the potential therapeutic effects of dopamine D3 receptor antagonists in the treatment of addiction, depression, and other psychiatric disorders.

Propriétés

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2.2ClH/c1-19-14-5-4-13(15(10-14)20-2)11-16-6-3-8-18-9-7-17-12-18;;/h4-5,7,9-10,12,16H,3,6,8,11H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWAKIOLFVEHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCCN2C=CN=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,4-dimethoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine;dihydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.